molecular formula C21H30N2O B10968433 3-cyclopentyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one

3-cyclopentyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one

Cat. No.: B10968433
M. Wt: 326.5 g/mol
InChI Key: ZDWCTLDWFIRQQW-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-CYCLOPENTYL-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-PROPANONE is a complex organic compound with a unique structure that includes a cyclopentyl ring, a piperazine moiety, and a phenylpropenyl group

Properties

Molecular Formula

C21H30N2O

Molecular Weight

326.5 g/mol

IUPAC Name

3-cyclopentyl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C21H30N2O/c24-21(13-12-20-9-4-5-10-20)23-17-15-22(16-18-23)14-6-11-19-7-2-1-3-8-19/h1-3,6-8,11,20H,4-5,9-10,12-18H2/b11-6+

InChI Key

ZDWCTLDWFIRQQW-IZZDOVSWSA-N

Isomeric SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPENTYL-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-PROPANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an intermediate compound.

    Attachment of the Phenylpropenyl Group: The phenylpropenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPENTYL-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-CYCLOPENTYL-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-PROPANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-CYCLOPENTYL-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopentyl-1-propanol
  • 3-Cyclopentyl-1-propyne
  • 3-Cyclopentyl-1-(2,4-dimethylphenyl)-1-propanone

Uniqueness

3-CYCLOPENTYL-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-PROPANONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of 3-CYCLOPENTYL-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-PROPANONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.